molecular formula C15H20O6 B1240450 Phomopsolide B CAS No. 97529-84-5

Phomopsolide B

Cat. No. B1240450
CAS RN: 97529-84-5
M. Wt: 296.31 g/mol
InChI Key: JTHHOHSDOJJNFN-HIWLEQICSA-N
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Phomopsolide B has been synthesized using a cross-metathesis reaction as a key step, utilizing enediol and 5-hydroxy vinyl lactone derived from l-ascorbic acid (Reddy, Sabitha, & Yadav, 2015).
  • Stereoselective Total Synthesis : The stereoselective total synthesis of epi-Phomopsolide B, a polyhydroxy lactone natural product, has been achieved, starting from commercially available diethyl l-tartrate (Emmadi et al., 2014).

Biological and Pharmacological Activities

  • Cytotoxicity and Antimicrobial Properties : Epi-Phomopsolide B has been screened for cytotoxicity and antimicrobial properties, indicating potential biomedical applications (Emmadi et al., 2014).
  • Phytotoxin Production : Phomopsolide B is a significant secondary metabolite produced by Phomopsis spp., associated with grapevine diseases. Its production and biological effects have implications for understanding plant-pathogen interactions (Goddard et al., 2014).
  • Anticancer Activities : The synthesis and comparison of anticancer activities of Phomopsolides D and E, along with analogues, have been investigated, showing moderate cytotoxicities across various cancer cell lines (Aljahdali et al., 2019).

Environmental and Agricultural Relevance

  • Phytotoxin Biosynthesis in Grapevine : Variability in the secondary metabolites of Phomopsis sp. raises questions about cultivar-driven strain selection and phytotoxin biosynthesis in grapevine plants. This insight is crucial for agricultural practices and disease management (Goddard et al., 2014).

properties

IUPAC Name

[(2S,3S)-2-[(E,3S,4S)-3,4-dihydroxypent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10-13,16-17H,1-3H3/b6-5+,9-4+/t10-,11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHHOHSDOJJNFN-HIWLEQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C/[C@@H]([C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347913
Record name Phomopsolide B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phomopsolide B

CAS RN

97529-84-5
Record name Phomopsolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097529845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phomopsolide B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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